molecular formula C15H15ClN2S B5827032 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea

1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea

Cat. No.: B5827032
M. Wt: 290.8 g/mol
InChI Key: RCCGUOMFCZOTEY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 3-chloro-2-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea has been extensively studied for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating diseases such as peptic ulcers and kidney stones. This compound has shown potent inhibitory activity against urease, making it a promising candidate for pharmaceutical applications .

Additionally, thiourea derivatives, including this compound, have been explored for their antimicrobial, antiviral, and anticancer properties. They are also used in the development of corrosion inhibitors, ion sensors, and molecular electronics .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea as a urease inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of urea, thereby reducing the production of ammonia and carbon dioxide. The presence of the chloro and methyl groups enhances the binding affinity and inhibitory potential of the compound .

Comparison with Similar Compounds

1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea can be compared with other thiourea derivatives such as:

  • 1-Benzyl-3-(2-methylphenyl)thiourea
  • 1-Benzyl-3-(4-chlorophenyl)thiourea
  • 1-Benzyl-3-(3,4-dichlorophenyl)thiourea

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For instance, the presence of additional chloro groups can enhance the compound’s inhibitory activity against urease .

Properties

IUPAC Name

1-benzyl-3-(3-chloro-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCGUOMFCZOTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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